3-(Pyridin-4-YL)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-4-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both a pyridine and a thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde. This reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyridin-4-YL)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: 3-(Pyridin-4-YL)thiophene-2-carboxylic acid.
Reduction: 3-(Pyridin-4-YL)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(Pyridin-4-YL)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde is primarily related to its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the presence of both pyridine and thiophene rings allows it to participate in π-π stacking interactions and hydrogen bonding, which are crucial for its function in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Pyridin-3-YL)thiophene-2-carbaldehyde: Similar structure but with the pyridine ring attached at a different position.
3-(Pyridin-4-YL)thiophene-2-methanol: A reduced form of the aldehyde compound.
3-(Pyridin-4-YL)thiophene-2-carboxylic acid: An oxidized form of the aldehyde compound.
Uniqueness
3-(Pyridin-4-YL)thiophene-2-carbaldehyde is unique due to its specific structural arrangement, which combines the electronic properties of both pyridine and thiophene rings. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in the synthesis of more complex molecules .
Eigenschaften
Molekularformel |
C10H7NOS |
---|---|
Molekulargewicht |
189.24 g/mol |
IUPAC-Name |
3-pyridin-4-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H7NOS/c12-7-10-9(3-6-13-10)8-1-4-11-5-2-8/h1-7H |
InChI-Schlüssel |
SABYZLMTKVETJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=C(SC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.